molecular formula C19H18N6O3 B8217943 Eclitasertib CAS No. 2125450-76-0

Eclitasertib

Cat. No. B8217943
M. Wt: 378.4 g/mol
InChI Key: XUZICJHIIJCKQQ-ZDUSSCGKSA-N
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Description

Eclitasertib, also known as DNL-758 and SAR-443122, is a receptor-interacting serine/threonine protein (RIPK1) kinase inhibitor . It is under clinical development by Denali Therapeutics and is currently in Phase I for Inflammation . It is being developed for the treatment of peripheral inflammatory disease, psoriasis, rheumatoid arthritis, cutaneous lupus erythematosus, and ulcerative colitis . It was also under development for the treatment of coronavirus disease 2019 (COVID-19) caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .


Molecular Structure Analysis

The molecular formula of Eclitasertib is C19H18N6O3 . Its exact mass is 378.14 and its molecular weight is 378.392 .


Chemical Reactions Analysis

Eclitasertib is a potent receptor-interacting protein kinase 1 (RIPK1) inhibitor with an IC50 of <1 µΜ .


Physical And Chemical Properties Analysis

The physical and chemical properties of Eclitasertib include a molecular formula of C19H18N6O3 and a molecular weight of 378.38 . It is recommended to be stored at 0-4℃ for short term (days to weeks), or -20℃ for long term (months) .

Safety And Hazards

Eclitasertib was well tolerated with consistent trends toward more rapid resolution of inflammatory biomarkers and clinical improvement in severe COVID-19 patients than placebo . The most frequently reported treatment-emergent adverse events were gastrointestinal disorders and condition aggravated/worsened COVID-19 pneumonia .

Future Directions

Eclitasertib is under clinical development by Denali Therapeutics and currently in Phase I for Inflammation . According to GlobalData, Phase I drugs for Inflammation have a 44% phase transition success rate (PTSR) indication benchmark for progressing into Phase II . Denali Therapeutics is a clinical-stage biopharmaceutical company that focuses on the development of therapeutics for the treatment of neurodegenerative diseases .

properties

IUPAC Name

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-25-17-14(8-5-9-20-17)28-11-13(19(25)27)21-18(26)16-22-15(23-24-16)10-12-6-3-2-4-7-12/h2-9,13H,10-11H2,1H3,(H,21,26)(H,22,23,24)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZICJHIIJCKQQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(COC2=C1N=CC=C2)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)[C@H](COC2=C1N=CC=C2)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eclitasertib

CAS RN

2125450-76-0
Record name Eclitasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2125450760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ECLITASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975AT1P9J6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Romano - Drugs of the Future, 2022 - access.portico.org
Necroptosis is a programmed form of cell death triggered by death receptor ligands and stimuli able to induce expression of death receptor ligands. In particular conditions, programmed …
Number of citations: 3 access.portico.org
R Balocco - english.prescrire.org
… The proposed INN eclitasertib could be confused with the INN etelcalcetide, mainly due to their phonetic resemblance in French, and with delcasertib, an INN proposed in List 105 for a …
Number of citations: 0 english.prescrire.org
SD Harding, JF Armstrong, E Faccenda… - Nucleic Acids …, 2022 - academic.oup.com
… The receptor-interacting protein kinase inhibitor eclitasertib and the Toll-like receptor 7/8 antagonist enpatoran, both of which are proposed to have anti-inflammatory activities, were …
Number of citations: 97 academic.oup.com
L Skudalski, N Shahriari, K Torre, S Santiago… - Journal of the American …, 2022 - Elsevier
The management of connective tissue diseases is dramatically evolving with the advent of biologics and novel oral systemic therapeutics. Despite involvement in the care of these …
Number of citations: 5 www.sciencedirect.com
DC Internacionales - WHO Drug Information: Volume 34, 2021 - books.google.com
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 9 books.google.com

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